molecular formula C19H14ClF3N2O4 B3582696 3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione

Cat. No.: B3582696
M. Wt: 426.8 g/mol
InChI Key: WNJYICNOTTZXTE-UHFFFAOYSA-N
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Description

3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrole-2,5-dione core substituted with chloro, dimethoxyphenyl, and trifluoromethylphenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The chloro, dimethoxyphenyl, and trifluoromethylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds may include:

    3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-phenyl-1H-pyrrole-2,5-dione: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.

    3-chloro-4-((2,4-dimethoxyphenyl)amino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its properties.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

3-chloro-4-(2,4-dimethoxyanilino)-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O4/c1-28-12-6-7-13(14(9-12)29-2)24-16-15(20)17(26)25(18(16)27)11-5-3-4-10(8-11)19(21,22)23/h3-9,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYICNOTTZXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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